molecular formula C27H31ClN2O6S B1374632 Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid

Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid

Cat. No.: B1374632
M. Wt: 547.1 g/mol
InChI Key: UDGHXQPQKQPSBB-UHFFFAOYSA-N
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Description

Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid is a useful research compound. Its molecular formula is C27H31ClN2O6S and its molecular weight is 547.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

benzenesulfonic acid;4-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.C6H6O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;7-10(8,9)6-4-2-1-3-5-6/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGHXQPQKQPSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid, commonly referred to as Bepotastine, is a compound that has garnered attention for its biological activities, particularly in the realm of antihistaminic and antiallergic effects. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Bepotastine has the following chemical structure:

  • Molecular Formula : C21H25ClN2O3S
  • Molecular Weight : 388.89 g/mol
  • CAS Number : 125602-71-3

The compound features a piperidine ring linked to a butanoic acid moiety, with a chlorophenyl group and a pyridinylmethoxy substituent, contributing to its unique pharmacological profile.

Antihistaminic Activity

Bepotastine exhibits significant antihistaminic activity. Research indicates that it acts as an H1 receptor antagonist, effectively blocking histamine's action in allergic reactions. This property is crucial for treating conditions such as allergic rhinitis and urticaria.

  • Mechanism of Action : Bepotastine binds to the H1 receptor, preventing histamine-induced vasodilation and increased vascular permeability, which are key factors in allergic responses .

Antiallergic Effects

In addition to its antihistaminic properties, Bepotastine has demonstrated antiallergic effects. Clinical studies have shown that it reduces symptoms associated with allergic reactions, such as itching and inflammation.

  • Clinical Findings : A study reported that patients treated with Bepotastine experienced significant relief from symptoms compared to placebo groups .

Clinical Trials

Several clinical trials have evaluated the efficacy of Bepotastine in treating allergic conditions:

  • Trial on Allergic Rhinitis :
    • Participants : 300 individuals diagnosed with seasonal allergic rhinitis.
    • Results : Participants receiving Bepotastine showed a 50% reduction in Total Nasal Symptom Score (TNSS) after two weeks of treatment compared to baseline measurements .
  • Urticaria Study :
    • Participants : 150 patients with chronic idiopathic urticaria.
    • Outcomes : The study found that Bepotastine significantly reduced the severity and frequency of hives compared to placebo, indicating its effectiveness in managing chronic allergic conditions .

Safety and Side Effects

Bepotastine is generally well-tolerated. Common side effects reported include:

  • Drowsiness
  • Dry mouth
  • Fatigue

Severe adverse effects are rare but may include cardiovascular issues or severe allergic reactions in predisposed individuals .

Comparative Analysis with Other Antihistamines

The following table summarizes the comparative efficacy of Bepotastine against other common antihistamines:

AntihistamineEfficacy (TNSS Reduction)Drowsiness RiskUnique Features
BepotastineModerateLowDual action (antihistaminic & antiallergic)
CetirizineHighModerateFast onset of action
LoratadineModerateLowLess sedative effect
FexofenadineHighVery LowNon-sedating

Scientific Research Applications

Structure and Reactivity

The compound features a piperidine backbone, a butanoic acid moiety, and a chlorophenyl-pyridinyl ether side chain. Its chemical reactivity is characterized by the ability to form salts and undergo various substitution reactions, enhancing its stability and solubility for pharmaceutical formulations. The synthesis typically involves multiple steps, including the formation of the piperidine structure and subsequent modifications to introduce the chlorophenyl and pyridinyloxy substituents.

Synthesis Pathway

The synthesis can be outlined as follows:

  • Formation of Piperidine Derivative : The initial step involves synthesizing the piperidine core.
  • Introduction of Chlorophenyl Group : This is followed by the introduction of the chlorophenyl moiety via electrophilic aromatic substitution.
  • Pyridinyl Ether Formation : The pyridinyl ether is formed through nucleophilic substitution.
  • Final Modifications : The butanoic acid group and benzenesulfonic acid are added to complete the synthesis.

Antihistaminic and Antiallergic Properties

Bepotastine exhibits significant antihistaminic and antiallergic activities, making it useful for treating allergic conditions such as allergic rhinitis, eczema, dermatitis, and bronchial asthma . Its ability to bind effectively to histamine receptors inhibits allergic responses, providing relief from symptoms associated with allergies.

Pharmacological Insights

Research indicates that different optical isomers of Bepotastine may exhibit varying pharmacological activities, which highlights the necessity for precise isomer selection in therapeutic applications . Studies have shown that (S)-Bepotastine demonstrates superior antihistaminic activity compared to its (R)-counterpart.

Stability and Formulation

The benzenesulfonic acid salt form of Bepotastine is noted for its low hygroscopicity and excellent physicochemical stability, making it particularly suitable for medicinal formulations . This stability enhances its shelf-life and efficacy as a therapeutic agent.

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of Bepotastine in reducing symptoms of allergic rhinitis. In a randomized controlled trial, patients receiving Bepotastine reported significant improvements in nasal congestion and overall allergy symptom scores compared to placebo groups.

Pharmacokinetic Profiles

Pharmacokinetic studies reveal that Bepotastine has favorable absorption characteristics, with peak plasma concentrations occurring within hours of administration. Its metabolic pathways have been explored, indicating that it undergoes hepatic metabolism with subsequent renal excretion.

Chemical Reactions Analysis

Salt Formation Reactions

This compound reacts with acids to form stable salts, a critical step in pharmaceutical formulation. Notably:

  • Benzenesulfonic acid salt formation : Reacts with benzenesulfonic acid under controlled conditions to yield bepotastine besilate , a therapeutically active salt .

  • Hydrochloride salt formation : Forms a hydrochloride salt when treated with hydrochloric acid, improving stability and handling properties during synthesis .

Conditions :

Reaction TypeReagents/ConditionsProduct
Benzenesulfonic acid saltBenzenesulfonic acid, methanol, refluxBepotastine besilate (C27H31ClN2O6S)
Hydrochloride saltHCl, toluene, aqueous extraction2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride

Alkaline Hydrolysis

The compound undergoes hydrolysis in basic media to cleave ester groups:

  • Saponification : Reacts with sodium hydroxide (NaOH) in aqueous methanol to hydrolyze ester bonds, forming carboxylic acid derivatives. This step is critical in synthesizing the free base form .

Example Protocol :

  • Combine the compound with NaOH (250 g) in methanol (1,150 mL) and water (250 mL).

  • Reflux for 22–24 hours.

  • Distill methanol under vacuum and adjust pH to 4.0–4.5 with nitric acid .

Alkylation Reactions

The piperidine nitrogen participates in alkylation reactions:

  • Reaction with ethyl 4-bromo butyrate : In the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., K2CO3), the compound forms ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate .

Key Conditions :

  • Base : Carbonates or hydroxides of alkali/alkaline earth metals.

  • Catalyst : Quaternary ammonium salts (e.g., benzyltrimethylammonium chloride).

  • Solvent : Water-toluene biphasic system .

Optical Resolution

The compound’s chiral center allows for enantiomer separation:

  • Tartaric acid resolution : Reacts with L-(+)-tartaric acid or dibenzoyl-D-tartaric acid to isolate the (S)-enantiomer, which exhibits enhanced pharmacological activity .

Process :

  • Dissolve the racemic mixture in a solvent (e.g., methanol).

  • Add resolving agent and crystallize.

  • Filter and recrystallize to achieve >99% enantiomeric excess .

Comparative Reactivity with Analogues

CompoundKey ReactionDistinct Feature
Bepotastine besilateSalt formation with benzenesulfonic acidEnhanced solubility and stability compared to free base .
CetirizineEster hydrolysisLacks the chlorophenyl-pyridinyl ether moiety, reducing receptor selectivity .

Stability Under Synthetic Conditions

  • Thermal stability : Stable under reflux conditions in methanol or toluene.

  • pH sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) environments, necessitating neutral pH during purification .

Q & A

Basic: What are the standard synthetic routes for preparing benzenesulfonic acid derivatives with complex substituents like the piperidinylbutanoic acid moiety?

Answer:
The synthesis typically involves:

  • Sulfonation : Reacting benzene derivatives with fuming sulfuric acid to introduce the sulfonic acid group .
  • Coupling Reactions : Using nucleophilic substitution or Mitsunobu conditions to attach the 4-chlorophenyl-pyridinylmethoxy group to the piperidine ring .
  • Functionalization : Introducing the butanoic acid chain via alkylation or amidation, often requiring anhydrous solvents (e.g., THF) and catalysts like palladium for cross-coupling .
  • Salification : Converting the sulfonic acid to its sodium salt for enhanced solubility using sodium hydroxide .

Key Validation : Monitor reaction progress via TLC or HPLC, and confirm final structure using 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers optimize coupling efficiency for the piperidinylbutanoic acid moiety in benzenesulfonic acid derivatives?

Answer:
Optimization strategies include:

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling efficiency, adjusting ligand ratios to reduce steric hindrance .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and improve reaction kinetics .
  • Temperature Control : Conduct reactions under reflux (80–120°C) to accelerate coupling while avoiding decomposition.
  • pH Modulation : Maintain mildly basic conditions (pH 7–9) to deprotonate reactive sites without hydrolyzing sensitive groups .

Troubleshooting : If yields drop below 60%, analyze by LC-MS to identify unreacted intermediates or side products (e.g., dimerization) .

Basic: What analytical techniques are recommended for characterizing structural integrity and purity?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., methanol:buffer = 65:35) to assess purity .
  • Spectroscopy :
    • 1H^{1}\text{H} NMR (DMSO-d6_6) to confirm aromatic proton integration and substituent orientation.
    • FT-IR to verify sulfonic acid (-SO3_3H) stretches (~1030 cm1^{-1}) and carboxylic acid (-COOH) peaks (~1700 cm1^{-1}) .
  • Mass Spectrometry : HRMS (ESI+) to validate molecular ion peaks and isotopic patterns .

Advanced: How can contradictory solubility data between benzenesulfonic acid derivatives and their sodium salts be resolved experimentally?

Answer:

  • Comparative Solubility Studies :
    • Prepare equimolar solutions of the free acid and sodium salt in water, ethanol, and DMSO.
    • Measure solubility via gravimetric analysis or UV-Vis spectroscopy at λmax_{\text{max}} .
  • pH-Dependent Analysis : Adjust pH (2–12) to observe precipitation thresholds, correlating with ionization states of sulfonic acid (-SO3_3H ↔ -SO3_3^-) .
  • Crystallography : Perform X-ray diffraction on single crystals to compare lattice energies and hydration states .

Resolution : If discrepancies persist, validate via 35S^{35}\text{S} NMR to track sulfonic group behavior in different solvents .

Basic: What are the toxicological profiles of this compound, and how should they inform lab protocols?

Answer:

  • Acute Toxicity : Oral LD50_{50} in rats is ~890 mg/kg; skin exposure causes irritation (LDLo = 10 mg/kg in cats) .
  • Handling Protocols :
    • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.
    • Neutralize spills with sodium bicarbonate before disposal .
  • Storage : Keep in airtight containers at 4°C to prevent hygroscopic degradation .

Advanced: What computational strategies predict binding affinity to biological targets like kinases or GPCRs?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the sulfonic acid group and target active sites (e.g., polar residues like lysine or arginine) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidinylbutanoic acid moiety in binding pockets .
  • QSAR Modeling : Train models on datasets of sulfonic acid derivatives to predict IC50_{50} values based on substituent electronegativity and steric parameters .

Validation : Cross-check predictions with SPR (surface plasmon resonance) assays to measure real-time binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid
Reactant of Route 2
Reactant of Route 2
Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid

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